molecular formula C7H16ClNO B1271912 Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride CAS No. 28250-45-5

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride

Cat. No.: B1271912
CAS No.: 28250-45-5
M. Wt: 165.66 g/mol
InChI Key: ORPKUPNVXFLMRG-UOERWJHTSA-N
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Description

Trans-2-Hydroxymethyl-1-cyclohexylamine hydrochloride (CAS 28250-45-5) is a high-purity chiral building block supplied as a white crystalline powder with a minimum purity of 99% (determined by Argentometry) . This compound has a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol . It exhibits a defined melting point range of 150-155°C and is soluble in water and methanol, facilitating its use in various experimental setups . As a chiral cyclohexane derivative featuring both amine and alcohol functional groups, it serves as a versatile precursor in organic synthesis and medicinal chemistry research. It is particularly valuable for the synthesis of stereochemically defined molecules, where the rigid trans-conformation of the cyclohexane ring can impart specific three-dimensional properties. Researchers utilize this compound in the development of pharmaceutical intermediates, ligands for catalysis, and in the study of structure-activity relationships. The compound is stable under normal laboratory conditions but should be stored in a cool, dry, and well-ventilated area in a tightly closed container . It is incompatible with strong oxidizing agents, and thermal decomposition may release hazardous gases such as hydrogen chloride and nitrogen oxides . As a laboratory chemical, it may cause skin and eye irritation, so appropriate personal protective equipment, including gloves and safety goggles, is recommended . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in humans or animals .

Properties

IUPAC Name

[(1R,2R)-2-aminocyclohexyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKUPNVXFLMRG-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28250-45-5
Record name rac-[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride
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Preparation Methods

Chemical Structure and Properties

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride features a cyclohexane ring with a hydroxymethyl group and an amine functionality in trans configuration. This specific stereochemical arrangement confers unique reactivity and makes it valuable in various synthetic pathways.

Physical Properties

Property Value Source
Appearance White to off-white crystalline powder
Melting point 150-155°C
Molecular weight 165.66 g/mol
IUPAC name [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride
Purity (commercial) ≥98.5-99%

General Synthetic Approaches

Reduction-Based Methods

The preparation of this compound typically involves reduction reactions as key steps. Several approaches have been documented in the literature and patents.

Reduction of Precursor Compounds

A common synthetic route involves the reduction of appropriate precursors containing the cyclohexane ring structure. This method typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature conditions to ensure the desired stereochemistry.

The general reaction sequence can be represented as:

  • Preparation of a suitable cyclohexane derivative with appropriate functional groups
  • Reduction of the functional groups to introduce the hydroxymethyl and amine functionalities
  • Salt formation using hydrochloric acid to obtain the hydrochloride salt
Catalytic Hydrogenation

Catalytic hydrogenation represents another major approach for the synthesis of this compound. This method involves the hydrogenation of precursor compounds under hydrogen pressure in the presence of suitable metal catalysts.

Catalyst Pressure (bar) Temperature (°C) Reference
Pd/C 100-300 160-230
Pt 20-350 140-260
Ni 10-400 140-260
Rh, Ru 100-300 160-230

Specific Preparation Methodologies

Aziridine Ring-Opening Approach

This approach involves the opening of strained aziridine rings to introduce the amine functionality in the correct stereochemical orientation.

The methodology follows these steps:

  • Synthesis of N-(diphenylphosphinoyl)-7-azabicyclo[4.1.0]heptane (aziridine 1) by diphosphinylation and base-promoted ring closing of trans-2-aminocyclohexanol
  • Ring-opening reaction of the aziridine with appropriate reagents
  • Subsequent modifications to introduce the hydroxymethyl group
  • Formation of the hydrochloride salt

This method provides good stereochemical control, producing the trans configuration characteristic of the target compound.

Modified Leuckart-Wallach Approach

This approach utilizes the Leuckart-Wallach reaction, which involves the reductive amination of carbonyl compounds using formic acid and amines. For this compound synthesis, a modified version of this reaction can be employed:

  • Preparation of a suitable cyclohexanone derivative
  • Reductive amination using ammonia or an amine source and a reducing agent
  • Introduction of the hydroxymethyl group through appropriate synthetic transformations
  • Conversion to the hydrochloride salt using HCl

Industrial Scale Production

For industrial-scale production, more scalable methods are employed, utilizing continuous flow processes and optimized reaction conditions:

  • The reaction can be conducted in high-pressure tubes made of steel or steel alloys
  • The catalyst beds are arranged in a fixed manner for continuous trickle phase reactions
  • Reaction temperatures are controlled between 140-260°C with H₂ pressure between 10-400 bar
  • After complete reaction, the product is cooled to ≤60°C and isolated

Catalyst Systems and Reaction Conditions

Metal Catalysts for Hydrogenation

Various metal catalysts have been employed for the synthesis of cyclohexylamine derivatives, which can be adapted for the preparation of this compound.

Catalyst System Carrier/Support Promoter Application Reference
Pd/C Activated carbon - Hydrogenation
Ru Carbon fiber, Al₂O₃ Alkali metal compounds Stereoselective hydrogenation
Ni-Mg γ-Al₂O₃, MgO-Al₂O₃ - Amination and hydrogenation
Raney Ni - - Reduction of oximes

Optimized Reaction Parameters

The reaction parameters significantly influence the yield and stereoselectivity of the synthesis. Optimal conditions for high-quality product formation include:

Parameter Optimal Range Effect on Reaction Reference
Temperature 140-260°C Controls stereoselectivity
H₂ Pressure 100-300 bar Affects reaction rate
Catalyst loading 0.5-10% w/w Influences conversion rate
Reaction time 8-28 hours Ensures complete conversion

Separation and Purification Methods

Isomer Separation Techniques

The synthesis of cyclohexylamine derivatives often results in mixtures of cis and trans isomers that require separation. For this compound, several approaches can be employed:

  • Acidification to form the hydrochloride salts
  • Selective crystallization using appropriate solvent systems
  • Recrystallization to enhance purity

Crystallization Protocols

Crystallization is a critical step in obtaining high-purity this compound. The following solvents and conditions have been demonstrated to be effective for similar compounds:

Solvent System Crystallization Temperature (°C) Isomer Purity Reference
Isobutanol/Acetone 15 99.3% trans
Methanol/Acetone 15 99.2% trans
Ethanol/Acetone 15 99.4% trans

Alternative Synthetic Routes

From Cyclohexanol Derivatives

An alternative approach involves the use of cyclohexanol derivatives as starting materials:

  • Oxidation of cyclohexanol to cyclohexanone
  • Introduction of the hydroxymethyl group
  • Reductive amination to introduce the amine functionality
  • Formation of the hydrochloride salt

From Cyclohexylamine

Starting from cyclohexylamine itself, the hydroxymethyl group can be introduced through appropriate synthetic transformations:

  • Protection of the amine group
  • Introduction of the hydroxymethyl group at the desired position
  • Deprotection of the amine
  • Formation of the hydrochloride salt

Analytical Characterization

The quality of synthesized this compound can be evaluated using various analytical techniques:

Analytical Method Parameters Evaluated Acceptance Criteria Reference
Infrared spectroscopy Functional groups Conformity to standard
Melting point Thermal properties 150-155°C
Titration (Argentometric) Purity ≥99.0%
HPLC Isomeric purity Trans/cis ratio > 99:1

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Mechanism of Action

The mechanism of action of trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amine groups in the compound allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Uniqueness: Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride is unique due to the presence of both hydroxyl and amine groups in a trans configuration on the cyclohexane ring. This specific arrangement allows for distinct chemical reactivity and biological activity compared to its similar compounds .

Biological Activity

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl and amine functional groups attached to a cyclohexane ring. This configuration allows for diverse chemical reactivity, influencing its biological interactions.

Property Details
Molecular Formula C7_{7}H15_{15}ClN\O
Molecular Weight 165.66 g/mol
Solubility Soluble in water and organic solvents
Melting Point Not specified in available literature

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl and amine groups facilitate hydrogen bonding and ionic interactions, which can modulate the activity of these targets. This modulation can lead to alterations in cellular signaling pathways and biochemical processes.

Key Mechanisms:

  • Enzyme Interaction: The compound has been shown to interact with specific enzymes, potentially affecting their catalytic activity.
  • Receptor Modulation: It may influence receptor activity, impacting physiological responses related to neurotransmission and other signaling pathways.

Biological Research Applications

This compound is utilized in various biological research contexts:

  • Medicinal Chemistry: Investigated as a precursor for developing drugs targeting neurological disorders.
  • Biological Studies: Used to explore the effects of cyclohexylamine derivatives on cellular systems.
  • Synthesis of Active Compounds: Acts as an intermediate in synthesizing biologically active molecules.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic implications of this compound:

  • Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent .
  • Cytotoxicity Assessments: Research involving cytotoxicity assays indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, pointing toward its utility in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound Key Features Biological Activity
CyclohexylamineSimple amine without hydroxyl groupLimited biological activity
2-AminocyclohexanolHydroxyl group in a different positionModerate interaction with enzymes
Trans-2-Hydroxymethyl-1-cyclohexylamineUnique trans configuration enhances reactivitySignificant modulation of enzyme/receptor activity

Q & A

Q. Basic

  • Chromatography : Use HPLC with a chiral column to separate enantiomers and confirm >99% purity (as per Argentometric assay standards) .
  • Spectroscopy : IR spectroscopy (authentic spectrum provided) and ¹H/¹³C NMR to verify hydroxyl, amine, and cyclohexyl group signatures .
  • Elemental Analysis : Confirm C, H, N, and Cl content against theoretical values .

Advanced : For advanced characterization, employ X-ray crystallography to resolve the trans configuration or mass spectrometry (HRMS) to detect trace impurities.

What synthetic routes are recommended for this compound?

Q. Advanced

  • Chiral Resolution : Start with racemic 2-aminocyclohexanol, perform kinetic resolution using enantioselective enzymes or chiral acids .
  • Reductive Amination : React cyclohexanone derivatives with formaldehyde and ammonium chloride under hydrogenation, followed by HCl neutralization .
  • Post-Synthetic Modification : Protect the hydroxyl group (e.g., silylation) to prevent side reactions during amine functionalization .

Validation : Monitor reaction progress via TLC (silica gel, ninhydrin stain) and confirm stereochemistry with NOESY NMR .

How should researchers address contradictions in reported physical data (e.g., melting points)?

Advanced
Discrepancies in melting points (e.g., 149–152°C vs. 150–155°C) arise from:

  • Purity Variations : Residual solvents or moisture content alter thermal profiles .
  • Polymorphism : Crystalline forms may differ based on recrystallization solvents .

Resolution : Reproduce synthesis under strictly anhydrous conditions, characterize via DSC, and cross-reference with authenticated suppliers (e.g., Thermo Scientific) .

What analytical techniques are optimal for studying its stability under experimental conditions?

Q. Advanced

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .
  • pH-Dependent Stability : Use potentiometric titration to assess amine protonation states in buffered solutions .

Critical Finding : The compound is hygroscopic; store in desiccated glass containers at -20°C for long-term stability .

What are its applications in asymmetric catalysis or drug development?

Q. Advanced

  • Chiral Building Block : Used to synthesize β-amino alcohol motifs in antiviral or analgesic agents .
  • Ligand Design : The hydroxyl and amine groups coordinate metal catalysts for enantioselective hydrogenation .

Validation : Pair with computational docking studies to predict receptor binding or catalytic efficiency .

How should safety protocols be tailored for handling this compound?

Q. Basic

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritation from hydrochloride salts .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced : Conduct a full risk assessment under CLP/GHS guidelines, focusing on respiratory protection during aerosol-generating steps .

What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

Q. Advanced

  • Kinetic vs. Thermodynamic Control : Optimize reaction temperature and catalyst loading to favor trans isomer formation .
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale chiral separation .

Data-Driven Solution : Compare enantiomeric excess (ee) at pilot scale via chiral HPLC and adjust parameters iteratively .

How can advanced computational methods enhance research on this compound?

Q. Advanced

  • Molecular Dynamics : Simulate solubility behavior in mixed solvents (e.g., water-methanol) .
  • DFT Calculations : Predict vibrational spectra (IR) and transition states for synthetic pathways .

Validation : Cross-correlate computed data with experimental IR and NMR results .

What gaps exist in current research, and how can they be addressed?

Q. Advanced

  • Mechanistic Studies : Limited data on degradation pathways under oxidative conditions; employ LC-MS/MS to identify byproducts .
  • Biological Activity : Screen against kinase or GPCR targets using high-throughput assays .

Collaborative Approach : Partner with crystallography labs to resolve 3D structures of derivatives for SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride
Reactant of Route 2
Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride

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